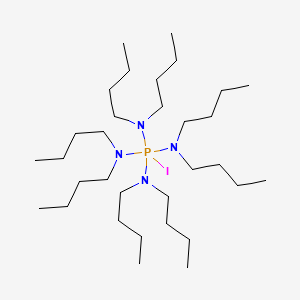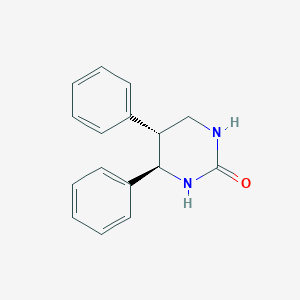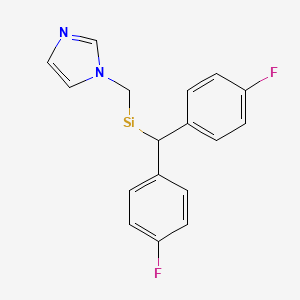
4-(Tetradecylamino)butan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetradecylamino)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of alcohols and amines. It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a butanol moiety. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecylamino)butan-1-ol;hydrochloride typically involves the following steps:
Alkylation of Butan-1-ol: The initial step involves the alkylation of butan-1-ol with a tetradecyl halide (e.g., tetradecyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction forms tetradecyl butanol.
Amination: The next step is the introduction of the amino group. This can be achieved by reacting tetradecyl butanol with ammonia or an amine source under high pressure and temperature conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and yield.
Catalysts: The use of catalysts such as palladium or platinum can enhance the efficiency of the reactions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions
4-(Tetradecylamino)butan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
4-(Tetradecylamino)butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用機序
The mechanism of action of 4-(Tetradecylamino)butan-1-ol;hydrochloride involves its interaction with biological membranes. The long hydrophobic tetradecyl chain allows it to insert into lipid bilayers, while the hydrophilic amino and hydroxyl groups interact with the aqueous environment. This amphiphilic nature enables it to disrupt membrane integrity, leading to cell lysis or enhanced permeability. The compound may also interact with specific molecular targets, such as membrane proteins, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
4-(Dodecylamino)butan-1-ol;hydrochloride: Similar structure but with a shorter dodecyl chain.
4-(Hexadecylamino)butan-1-ol;hydrochloride: Similar structure but with a longer hexadecyl chain.
4-(Octadecylamino)butan-1-ol;hydrochloride: Similar structure but with an even longer octadecyl chain.
Uniqueness
4-(Tetradecylamino)butan-1-ol;hydrochloride is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in disrupting biological membranes compared to its shorter or longer chain analogs.
特性
| 87260-35-3 | |
分子式 |
C18H40ClNO |
分子量 |
322.0 g/mol |
IUPAC名 |
4-(tetradecylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20;/h19-20H,2-18H2,1H3;1H |
InChIキー |
NWDPSOJBTQURED-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNCCCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



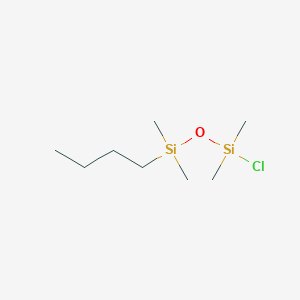
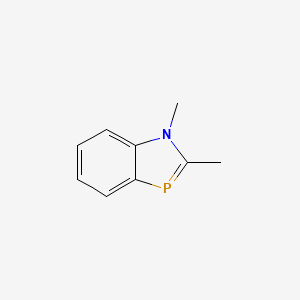
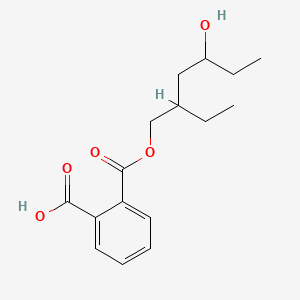
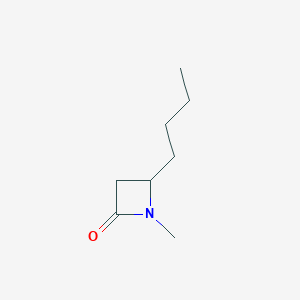
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

